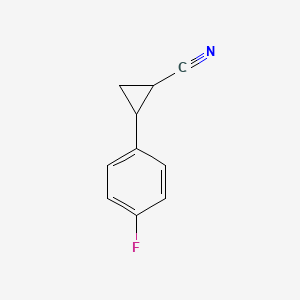![molecular formula C15H13N3O B13130344 [3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)- CAS No. 821784-32-1](/img/structure/B13130344.png)
[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4’-Bipyridin]-5-amine, N-(3-furanylmethyl)- is a heterocyclic compound that features a bipyridine core with an amine group at the 5-position and a furanylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridin]-5-amine, N-(3-furanylmethyl)- typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyridine and a boronic acid derivative.
Introduction of the Amine Group: The amine group at the 5-position can be introduced via nitration followed by reduction or through direct amination using suitable reagents.
Attachment of the Furanylmethyl Group: The furanylmethyl group can be attached through a nucleophilic substitution reaction, where a furanylmethyl halide reacts with the amine group on the bipyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl ring, leading to the formation of furanyl ketones or aldehydes.
Reduction: Reduction reactions can target the bipyridine core or the furanyl ring, potentially leading to hydrogenated derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Furanyl ketones or aldehydes.
Reduction: Hydrogenated bipyridine or furanyl derivatives.
Substitution: Acylated or alkylated amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Biology and Medicine
Drug Development: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe or a molecular marker in biological studies.
Industry
Agriculture: Potential use as a fungicide or pesticide due to its heterocyclic structure.
Electronics: Application in the development of organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of [3,4’-Bipyridin]-5-amine, N-(3-furanylmethyl)- depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
[3,4’-Bipyridin]-5-amine: Lacks the furanylmethyl group, which may reduce its versatility in certain applications.
N-(3-furanylmethyl)-pyridine: Contains a single pyridine ring, which may affect its binding properties and reactivity.
Uniqueness
The presence of both the bipyridine core and the furanylmethyl group in [3,4’-Bipyridin]-5-amine, N-(3-furanylmethyl)- provides a unique combination of electronic and steric properties, enhancing its potential in various applications compared to similar compounds.
Propiedades
Número CAS |
821784-32-1 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(furan-3-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C15H13N3O/c1-4-16-5-2-13(1)14-7-15(10-17-9-14)18-8-12-3-6-19-11-12/h1-7,9-11,18H,8H2 |
Clave InChI |
VVLIDBRYJNCVDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=CN=C2)NCC3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)


![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)




![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)


